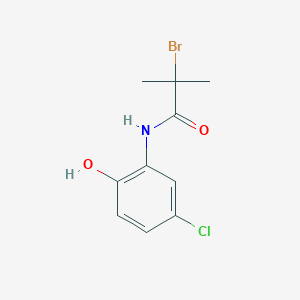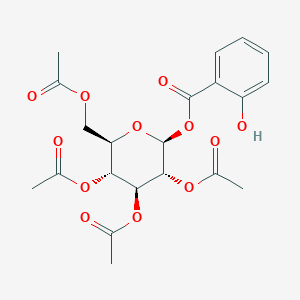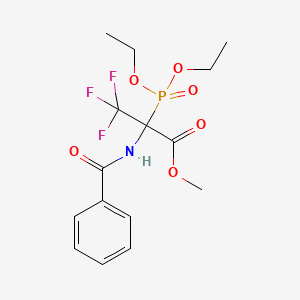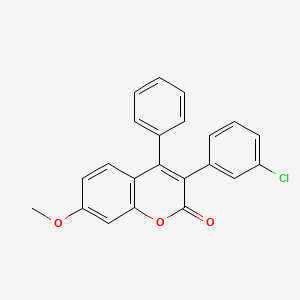
3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Overview
Description
3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one, also known as D-354, is a synthetic compound that belongs to the family of flavonoids. It has been extensively studied for its potential use in treating various diseases due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, which may make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to have cardio-protective effects, which may make it a potential drug for treating cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one in lab experiments is its potent anti-cancer activity against various cancer cell lines, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. Additionally, its anti-inflammatory and anti-oxidant effects make it a valuable tool for studying inflammatory diseases. However, one of the limitations of using 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one in lab experiments is its potential toxicity, which may limit its use in certain experimental models.
Future Directions
There are several future directions for the study of 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one. One potential direction is to further investigate its anti-cancer activity and develop new anti-cancer drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and its potential use in treating inflammatory diseases and cardiovascular diseases. Furthermore, future studies should focus on optimizing its synthesis method and developing more efficient and cost-effective methods for producing 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one.
Scientific Research Applications
3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been studied for its potential use in treating various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, which may make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, 3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one has been shown to have cardio-protective effects, which may make it a potential drug for treating cardiovascular diseases.
properties
IUPAC Name |
3-(3-chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c1-25-17-10-11-18-19(13-17)26-22(24)21(15-8-5-9-16(23)12-15)20(18)14-6-3-2-4-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFYNVMFARHEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3041558.png)

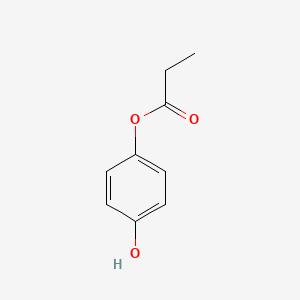
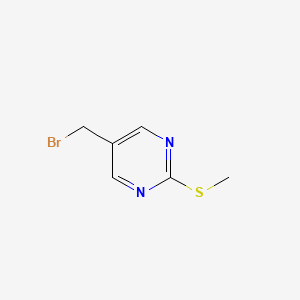
![2,5,7-trinitro-9-oxo-N-[3-(trifluoromethyl)phenyl]-9H-fluorene-4-carboxamide](/img/structure/B3041567.png)
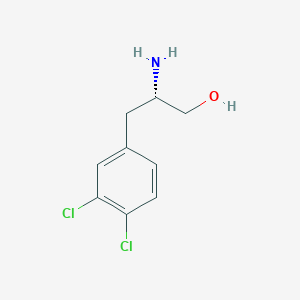

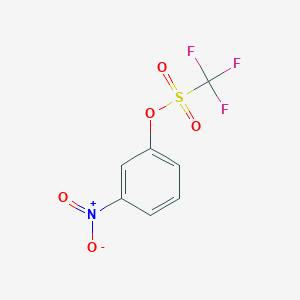
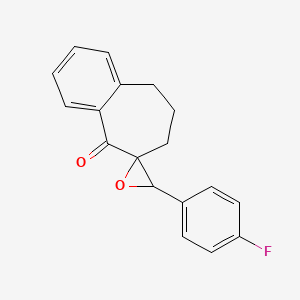
![2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B3041576.png)
